Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate

Peptide Synthesis Amino Acid Derivatization Solid-Phase Synthesis

This protected N-methyl-GABA building block features three independently addressable functionalities: acid-labile Boc, N-methyl conformational constraint, and methyl ester for selective activation. Unlike free acid analogs (e.g., Boc-N-Me-GABA, CAS 94994-39-5), the methyl ester enables direct use in coupling without pre-activation. Compared to N-Boc-GABA (CAS 57294-38-9), N-methylation reduces proteolytic susceptibility in peptidomimetics. The 4-carbon GABA backbone maintains appropriate geometry for CNS-targeting scaffolds, distinct from 3-carbon β-alanine derivatives. Ideal for Fmoc/Boc hybrid SPPS of metabolically stable peptides. Full analytical characterization (¹H NMR, MS) available for regulated workflows.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 133171-74-1
Cat. No. B1311264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate
CAS133171-74-1
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCC(=O)OC
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12(4)8-6-7-9(13)15-5/h6-8H2,1-5H3
InChIKeyOPTWPGHKZJJUPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate (CAS 133171-74-1): Protected GABA Building Block Specifications and Procurement Considerations


Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate (CAS 133171-74-1) is a protected γ-aminobutyric acid (GABA) derivative featuring an N-Boc protecting group, N-methyl substitution, and a methyl ester terminus . With the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol, this compound serves as a protected amino acid building block in peptide synthesis and medicinal chemistry applications, where the Boc group enables selective deprotection under acidic conditions while the N-methylation modifies backbone conformational properties .

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: Why In-Class GABA Building Blocks Are Not Interchangeable


Protected GABA derivatives are not functionally equivalent across synthetic applications. The presence of a free carboxylic acid (e.g., Boc-N-Me-GABA, CAS 94994-39-5) versus a methyl ester (CAS 133171-74-1) fundamentally alters the compound's reactivity profile and synthetic utility, as the ester must be saponified before standard amide coupling . Similarly, N-Boc-GABA (CAS 57294-38-9) lacks N-methylation, which studies have shown reduces conformational constraints in resulting peptides compared to N-methylated analogs [1]. The chain length further differentiates these compounds: N-Boc-β-Ala-OH (β-alanine scaffold) provides a distinct backbone spacing in peptide designs versus the γ-aminobutyric acid framework of CAS 133171-74-1 [2]. These structural distinctions directly govern the applicability of each building block to specific synthetic routes and target molecular architectures.

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: Head-to-Head Comparative Evidence for Differentiated Procurement


Ester vs. Acid Form: Comparative Synthetic Yield in GABA Building Block Preparation

The methyl ester derivative (CAS 133171-74-1) enables a more efficient synthetic pathway to the protected acid form compared to alternative routes. The acid form Boc-N-Me-GABA (CAS 94994-39-5) requires a 72-hour reaction time at room temperature when synthesized directly from 4-(methylamino)butyric acid hydrochloride with Boc₂O, achieving 100% yield but with extended duration . In contrast, a documented two-stage synthesis utilizing the ester derivative achieves 78% overall yield in a total reaction time of only 3.25 hours . This 22× reduction in reaction time, while maintaining a robust 78% yield, offers significant process efficiency advantages for downstream derivatization workflows.

Peptide Synthesis Amino Acid Derivatization Solid-Phase Synthesis

N-Methylation: Conformational Constraint and Proteolytic Stability Enhancement

The N-methyl substitution in the target compound (present as Boc-N-Me-GABA backbone) provides conformational restriction that non-methylated GABA derivatives lack. In Boc-protected compounds containing a tertiary nitrogen (analogous to the N-methylated nitrogen in CAS 133171-74-1), the cis urethane conformation is preferred in crystalline structures, representing a conformational bias distinct from secondary amide Boc derivatives [1]. Additionally, N-methylation has been documented to reduce the pKa II values of GABA analog reaction products compared to their non-methylated counterparts [2]. This stereoelectronic modification translates into altered backbone flexibility in resulting peptide chains, a parameter directly relevant to peptidomimetic design and metabolic stability optimization.

Peptide Therapeutics Peptidomimetics Conformational Analysis

Chain Length Specificity: γ-Aminobutyric Acid Backbone vs. β-Alanine Scaffold

The γ-aminobutyric acid (GABA) backbone in the target compound (4-carbon chain between nitrogen and ester carbonyl) provides a fundamentally different spatial arrangement than β-alanine-based building blocks. In comparative peptide coupling applications, Boc-β-Ala-OH (3-carbon backbone) and Boc-GABA-OH (4-carbon backbone) are employed as distinct building blocks with different coupling yields under identical conditions [1]. Specifically, Boc-GABA-OH coupling under standard HOBt/EDC·HCl conditions in DMF at 50 °C overnight yields 80-95% for amide bond formation, demonstrating that the γ-amino acid scaffold is compatible with high-yielding peptide synthesis protocols [1]. The target methyl ester derivative maintains this 4-carbon spacing while offering enhanced synthetic flexibility through the ester terminus.

Peptide Linker Design Molecular Spacing GABA Receptor Pharmacology

Orthogonal Protection Strategy: Boc/Me Ester Compatibility for Multi-Step Synthesis

The target compound uniquely combines three functional features that enable orthogonal protection strategies: an N-Boc group (acid-labile), an N-methyl substitution (conformational control), and a methyl ester terminus (base-labile under saponification). This combination is not present in the free acid form Boc-N-Me-GABA (CAS 94994-39-5) or in non-methylated Boc-GABA methyl ester (CAS 85909-04-2) . The orthogonal lability of the Boc group (removed under acidic conditions) and the methyl ester (removable under basic saponification or retained for further derivatization) permits selective deprotection sequences that are essential for complex molecule assembly . This dual protection enables chemists to manipulate either terminus independently, a capability not available with the acid form which lacks the ester handle, or with non-methylated analogs which lack conformational control.

Orthogonal Protection Multi-Step Organic Synthesis Peptide Chemistry

Purity and Physical Form Specifications for Reproducible Research

The target compound is commercially available as a white to off-white solid with documented spectroscopic characterization including ¹H NMR (400 MHz, CDCl₃) signals: δ 1.45 (s, 9H, Boc CH₃), 1.84 (ddd, J=14.26, 7.42, 7.23 Hz, 2H, CH₂), 2.32 (t, J=7.42 Hz, 2H, CH₂CO), 2.84 (s, 3H, N-CH₃), 3.25 (t, J=6.84 Hz, 2H, N-CH₂), 3.68 (s, 3H, OCH₃) . The mass spectrum (ESI) shows (M+H)⁺ = 232.23 . In contrast, the free acid analog Boc-N-Me-GABA (CAS 94994-39-5) is commercially specified at ≥95% purity with melting point 62-65 °C and appears as a white to off-white solid . The availability of validated spectroscopic reference data for CAS 133171-74-1 facilitates quality verification and ensures batch-to-batch consistency in research applications.

Analytical Chemistry Quality Control Reproducibility

Methyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate: Evidence-Based Research and Industrial Application Scenarios


N-Methylated Peptidomimetic Synthesis for Enhanced Proteolytic Stability

In medicinal chemistry campaigns developing peptidomimetics with improved metabolic stability, the target compound serves as a protected N-methyl-GABA building block. The N-methyl substitution introduces a tertiary amide bond that alters backbone conformational preferences toward the cis urethane conformation , reducing susceptibility to proteolytic degradation compared to peptides incorporating non-methylated GABA residues. The methyl ester terminus enables selective activation for coupling while preserving the Boc group for orthogonal protection, allowing iterative synthesis on solid phase or in solution. This application directly leverages the conformational control evidence established for N-methylated Boc-amino acids relative to their secondary amine counterparts.

Multi-Step Synthesis of GABAergic CNS Drug Candidates Requiring Orthogonal Protection

For synthetic routes to GABA receptor modulators and CNS-active compounds, the target compound provides a protected γ-aminobutyric acid scaffold with three independently addressable functional features: the Boc group (removable under acidic conditions), the N-methyl group (conformational constraint), and the methyl ester (convertible to acid or retained for prodrug strategies) . This orthogonal protection enables chemoselective transformations without additional protecting group manipulations, streamlining routes to complex GABA analogs. The 4-carbon backbone spacing, distinct from β-alanine (3-carbon) scaffolds [1], is essential for maintaining appropriate molecular geometry in GABA binding site interactions.

Solid-Phase Peptide Synthesis Incorporating γ-Amino Acid Spacers

The compound is suitable for Fmoc/tBu or Boc/Bzl solid-phase peptide synthesis strategies where a γ-aminobutyric acid spacer with N-methylation is required. The methyl ester can be saponified to the free acid for standard carbodiimide-mediated coupling (e.g., HOBt/EDC·HCl in DMF) which has been demonstrated to proceed with 80-95% yield for Boc-GABA scaffolds [1]. The N-Boc protection is orthogonal to Fmoc chemistry when used in hybrid protection schemes. This application is supported by the established coupling efficiency of Boc-GABA derivatives under standard peptide synthesis conditions and the documented utility of N-Boc-N-methyl amino acids in peptide assembly .

Reference Standard for Analytical Method Development in GABA Derivative Characterization

Given the documented ¹H NMR (400 MHz) and MS (ESI) characterization data , the target compound serves as a validated reference standard for developing analytical methods to characterize related GABA derivatives and N-methylated amino acid esters. The distinct spectroscopic signatures (Boc singlet at δ 1.45, N-CH₃ at δ 2.84, OCH₃ at δ 3.68) provide reliable markers for quality control and reaction monitoring. This application is particularly relevant for laboratories requiring reproducible analytical benchmarks for publication or regulatory submission.

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